molecular formula C13H10O B179424 Benzophenone-carbonyl-13C CAS No. 32488-48-5

Benzophenone-carbonyl-13C

Cat. No.: B179424
CAS No.: 32488-48-5
M. Wt: 183.21 g/mol
InChI Key: RWCCWEUUXYIKHB-KCKQSJSWSA-N
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Description

Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is a labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, to trace and study molecular interactions and transformations. The compound has a molecular formula of C13H10O and a molecular weight of 183.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzophenone-carbonyl-13C can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the labeled compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzophenone-carbonyl-13C involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction, generating free radicals that initiate polymerization processes. In biological systems, the labeled carbonyl group allows for the tracing of metabolic pathways and interactions with molecular targets such as enzymes and receptors .

Properties

IUPAC Name

diphenyl(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-KCKQSJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457552
Record name Diphenyl(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32488-48-5
Record name Diphenyl(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32488-48-5
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Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
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1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Jones' reagent
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
Name
2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
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2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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diethyl azodicarboxylate
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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1.4 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-carbonyl-13C
Reactant of Route 2
Benzophenone-carbonyl-13C
Reactant of Route 3
Benzophenone-carbonyl-13C
Reactant of Route 4
Benzophenone-carbonyl-13C
Reactant of Route 5
Benzophenone-carbonyl-13C
Reactant of Route 6
Benzophenone-carbonyl-13C
Customer
Q & A

Q1: What is the significance of studying the triplet state of Benzophenone-carbonyl-13C?

A1: The triplet state of a molecule, though short-lived, plays a crucial role in various photochemical and photophysical processes. By investigating the triplet state of this compound, researchers gain insights into its electronic structure, magnetic properties, and potential reactivity. This information is valuable for understanding its behavior in photochemical reactions and its potential applications in areas like photocatalysis and molecular electronics.

Q2: How does the incorporation of Carbon-13 in this compound aid in the ODMR studies?

A2: The presence of Carbon-13 introduces hyperfine interactions in the ODMR spectra of this compound. These hyperfine splittings, as observed in the study [], provide valuable information about the distribution of electron spin density within the molecule, particularly around the carbonyl group. This allows researchers to map the electronic structure of the triplet state and gain a deeper understanding of its properties.

Q3: What key insights about the structure of this compound were obtained from the ODMR studies?

A3: The analysis of Carbon-13 hyperfine splittings in the ODMR spectra provided estimations of orbital spin densities within the molecule. Specifically, the study [] suggests that the C1–C(O) –C1′ fragment of this compound is planar based on the obtained spin density values. This structural information is crucial for understanding the molecular conformation and its influence on the triplet state properties of this compound.

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